molecular formula C16H24ClNO4 B613113 (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride CAS No. 90159-60-7

(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride

Cat. No.: B613113
CAS No.: 90159-60-7
M. Wt: 329,82 g/mole
InChI Key: TWBZXIOAVCJDKR-BTQNPOSSSA-N
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Description

“(S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride” is a chemical compound used in scientific research . It has applications in pharmaceutical development, organic synthesis, and medicinal chemistry.


Molecular Structure Analysis

The molecular formula of this compound is C10H20ClNO4 . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 253.72 g/mol . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Asymmetric Synthesis and Molecular Imaging

The compound has been used in the development of multigram asymmetric synthesis processes for chiral tetraazamacrocycles. Specifically, it played a role in the production of (R)-tert-Bu4-DOTAGA, a key intermediate for magnetic resonance imaging (MRI) candidate manufacturing. This synthesis was performed with high chemical and optical purity and was successfully applied to kilogram-scale cGMP synthesis (Levy et al., 2009).

Antimycobacterial Activity

Hydroxyethylsulfonamides and amino-4-[N-benzyl-4-R-benzenesulfonamido]-3-hydroxy-1-phenylbutane hydrochlorides derived from (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride have been synthesized and evaluated for antimycobacterial activities. The presence of a free amino group at C2 and the sulfonamide moiety were found to be crucial for biological activity against M. tuberculosis. The antimycobacterial activity of these compounds was shown to correlate with their calculated lipophilicities (Moreth et al., 2014).

Diastereoselective and Stereodivergent Dihydroxylations

The compound has also been used in highly diastereoselective and stereodivergent dihydroxylations of acyclic allylic amines, facilitating the asymmetric synthesis of important sugar analogs like 3,6-dideoxy-3-amino-L-talose. This demonstrates its utility in complex organic synthesis processes (Csatayová et al., 2011).

Chromogenic Amino Acid for HIV-Protease Assay

It was utilized in the preparation of (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid for solid-phase peptide synthesis of oligopeptides. These oligopeptides serve as sequence-specific chromogenic protease substrates, aiding in the detection of HIV-protease activity (Badalassi et al., 2002).

Safety and Hazards

The compound is classified as a warning signal word. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 . The hazard statements are H315, H319, and H335 .

Properties

IUPAC Name

5-O-benzyl 1-O-tert-butyl (2R)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBZXIOAVCJDKR-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718507
Record name 5-Benzyl 1-tert-butyl D-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90159-60-7
Record name 5-Benzyl 1-tert-butyl D-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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